molecular formula C17H20BrN5OS B2927565 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-40-8

5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2927565
CAS RN: 869343-40-8
M. Wt: 422.35
InChI Key: MENTXZNXOLNXLB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a bromophenyl group, and a methylpiperazine group. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

Antimicrobial Activities

Research has explored the antimicrobial potentials of compounds related to 1,2,4-triazole derivatives. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been investigated, revealing that certain compounds exhibit good to moderate activities against test microorganisms. This highlights the potential of 1,2,4-triazole compounds in contributing to the development of new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Synthesis of Novel Compounds

The compound's structure suggests its utility in the synthesis of novel derivatives with potential biological activities. For example, research on synthesizing triazole analogues of piperazine highlights efforts to develop new compounds with significant antibacterial activity. This research demonstrates the ongoing exploration into triazole and piperazine derivatives for potential therapeutic applications (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Potential Inhibitors and Biological Evaluation

Another study focused on synthesizing derivatives that act as potential inhibitors for specific enzymes, illustrating the compound's relevance in designing inhibitors with precise biological targets. The synthesized compounds showed promising IC50 values against the targeted enzyme, indicating their potential as effective inhibitors (Tayebe Asghari, M. Bakavoli, H. Eshghi, Sattar Saberi, Zahra Ebrahimpour, 2016).

Structural Characterization and Pharmacophore Design

Research also delves into the structural characterization of related compounds, providing insights into their molecular configuration and potential interactions with biological targets. This information is crucial for understanding the mechanisms underlying their biological activities and for designing compounds with optimized pharmacological profiles (Z. Karczmarzyk, W. Malinka, 2008).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity and mechanism of action. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-4-3-5-13(18)10-12)22-8-6-21(2)7-9-22/h3-5,10,14,24H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENTXZNXOLNXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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